molecular formula C4H6N4O B2959800 1-Ethyltetrazole-5-carbaldehyde CAS No. 37468-63-6

1-Ethyltetrazole-5-carbaldehyde

Cat. No. B2959800
CAS RN: 37468-63-6
M. Wt: 126.119
InChI Key: VYYSZOUYPOUJRR-UHFFFAOYSA-N
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Description

1-Ethyltetrazole-5-carbaldehyde is a derivative of tetrazoles . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The name tetrazole also refers to the parent compound with formula CH2N4 .


Synthesis Analysis

The synthesis of tetrazole derivatives has been a key method in developing environmentally friendly materials . The tetrazole ring allows facile attachment of a variety of groups to the carbon atom at the five position and substitution on nitrogen at the N1 and N3 positions . Over the past decades, many linked or bridged tetrazole derivatives have been developed through the rational combination of tetrazole and substituents .


Chemical Reactions Analysis

Tetrazoles, including 1-Ethyltetrazole-5-carbaldehyde, exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts, making them a promising approach for synthesizing novel bis-tetrazole acetamides .

Scientific Research Applications

Knoevenagel Condensation Reactions

1-Ethyltetrazole-5-carbaldehyde has been investigated for its reactivity in condensation reactions, which are crucial for synthesizing various organic compounds. For instance, it plays a significant role in Knoevenagel condensation reactions, a method widely employed in the synthesis of carbon-carbon bonds, facilitating the production of numerous important organic frameworks. These reactions are particularly advantageous when carried out in green solvents, like ionic liquids, due to their efficiency and environmental benefits. The work by Hangarge, Jarikote, and Shingare (2002) demonstrates the utility of ethylammonium nitrate, an ionic liquid, in condensing 1-Ethyltetrazole-5-carbaldehyde with other aldehydes, achieving higher yields and shorter reaction times compared to traditional methods. This research underscores the compound's value in green chemistry and its potential for synthesizing complex molecules efficiently (Hangarge, Jarikote, & Shingare, 2002).

Antimicrobial Activity

Another significant application of 1-Ethyltetrazole-5-carbaldehyde derivatives is in the field of antimicrobial research. Tyrkov, Abdelraheem, and Sukhenko (2014) synthesized a series of substituted nitrotetrazole-5-carbaldehyde hydrazones, exploring their antimicrobial potential. These compounds exhibited notable activity against various bacterial strains, including Staphylococcus aureus and E. coli, highlighting the potential of 1-Ethyltetrazole-5-carbaldehyde derivatives as promising candidates for developing new antimicrobial agents. The study provides valuable insights into the structural requirements for antimicrobial efficacy and opens avenues for further exploration of tetrazole derivatives in combating infectious diseases (Tyrkov, Abdelraheem, & Sukhenko, 2014).

Synthesis of Heterocyclic Compounds

The versatility of 1-Ethyltetrazole-5-carbaldehyde extends to the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. Its reactivity enables the construction of complex heterocyclic frameworks with potential biological and chemical applications. For example, Maleki et al. (2017) developed a novel approach for synthesizing tetrazolo[1,5-a]pyrimidines using a cellulose-based Ag-loaded magnetic bionanostructure catalyst. This method highlights the compound's utility in multicomponent reactions, offering efficient pathways to heterocyclic compounds with enhanced yields and environmental benefits. The research underscores the role of 1-Ethyltetrazole-5-carbaldehyde in innovative synthetic methodologies, contributing to the advancement of green chemistry and material science (Maleki, Ravaghi, Aghaei, & Movahed, 2017).

Safety And Hazards

The safety data sheet for a similar compound, 1H-Tetrazole-5-carboxylic acid ethyl ester,sodium salt, indicates that it is a flammable solid . It is recommended to keep the product and empty container away from heat and sources of ignition .

Future Directions

The exploration of new energetic derivatives based on the tetrazole ring continues as a key method in developing environmentally friendly materials . The physicochemical properties of linked-tetrazole derivatives can be easily altered by modifying the linking group , suggesting potential for future research and development in this area.

properties

IUPAC Name

1-ethyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-8-4(3-9)5-6-7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYSZOUYPOUJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyltetrazole-5-carbaldehyde

CAS RN

37468-63-6
Record name 1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde
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